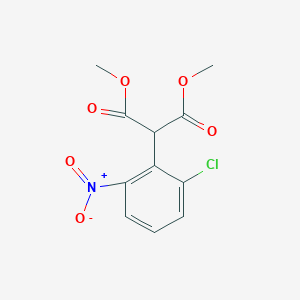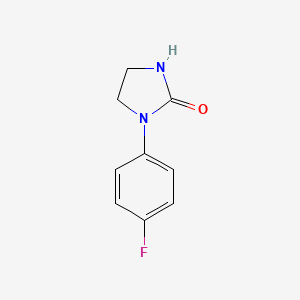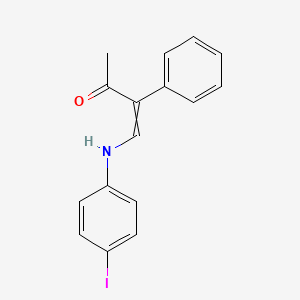
3-(2,4-二氟苯胺基)-3-氧代丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Difluoroanilino)-3-oxopropanoic acid is an organic compound that features a difluoroaniline group attached to a propanoic acid backbone
科学研究应用
3-(2,4-Difluoroanilino)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
Target of Action
It is known that 2,4-difluoroaniline, a related compound, is used in the synthesis of various pharmaceuticals . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.
Mode of Action
It is known that fluoroaromatic compounds, such as 2,4-difluoroaniline, can undergo various chemical reactions, including diazotization and hydro-de-diazotization . These reactions could potentially alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Research on the aerobic degradation of 2,4-difluoroaniline has shown that it can be degraded by certain bacterial species, suggesting that it may interact with microbial metabolic pathways .
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially affect its bioavailability and metabolic stability, given the unique chemical properties of fluorine .
Result of Action
It is known that fluoroaromatic compounds can have various biological effects, depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid could potentially be influenced by various environmental factors. For example, the presence of certain bacterial species could affect the compound’s degradation and biological activity . Additionally, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other chemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable acylating agent. One common method is the acylation of 2,4-difluoroaniline with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid may involve continuous-flow reactors to optimize yield and efficiency. For example, the diazotization of 2,4-difluoroaniline followed by hydro-de-diazotization can be performed in a continuous-flow reactor, which allows for better control over reaction conditions and higher throughput .
化学反应分析
Types of Reactions
3-(2,4-Difluoroanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The difluoroaniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
2,4-Difluoroaniline: A precursor in the synthesis of 3-(2,4-Difluoroanilino)-3-oxopropanoic acid.
2,3-Difluoroaniline: Another difluoroaniline derivative with similar properties.
2,6-Difluoroaniline: A compound with fluorine atoms in different positions, leading to different reactivity and applications.
Uniqueness
3-(2,4-Difluoroanilino)-3-oxopropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise interactions with molecular targets are required.
属性
IUPAC Name |
3-(2,4-difluoroanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRHZPRRWUULKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363192 |
Source


|
| Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154935-07-6 |
Source


|
| Record name | 3-(2,4-difluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
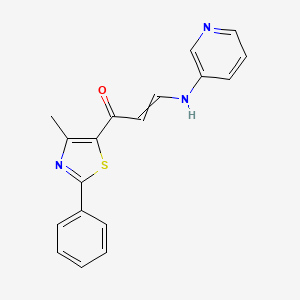
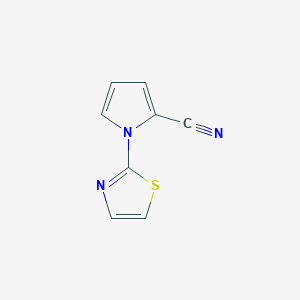
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![3-{[5-(carboxymethyl)-2-hydroxyphenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1300484.png)
![Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1300486.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

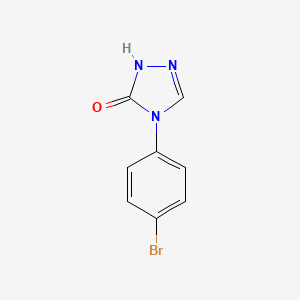
![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)
